molecular formula C12H21BrMgO B14588562 magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide CAS No. 61307-42-4

magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide

Cat. No.: B14588562
CAS No.: 61307-42-4
M. Wt: 285.50 g/mol
InChI Key: HCSJWVGAAFTIRL-UHFFFAOYSA-M
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Description

Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide is a chemical compound with the molecular formula C11H21BrMgO. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium in the presence of an ether solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide involves the reaction of 3-[(2-methylpropan-2-yl)oxy]oct-1-yne with magnesium in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of the starting materials. The reaction mixture is then purified to isolate the desired Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes, ketones, and esters under anhydrous conditions.

    Halides: Reacts with alkyl or aryl halides in the presence of a catalyst.

    Solvents: Typically uses ether solvents like diethyl ether or THF.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.

Scientific Research Applications

Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Chemical Biology: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen atom, increasing the nucleophilicity of the carbon atom bonded to magnesium. This allows the carbon atom to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl Magnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the presence of a methyl group.

    Ethyl Magnesium Bromide: Similar to methyl magnesium bromide but with an ethyl group, affecting its reactivity and applications.

    Phenyl Magnesium Bromide: Contains a phenyl group, making it suitable for different types of organic synthesis reactions.

Uniqueness

Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide is unique due to the presence of the 3-[(2-methylpropan-2-yl)oxy]oct-1-yne moiety, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly useful for the synthesis of complex molecules with specific structural requirements.

Properties

CAS No.

61307-42-4

Molecular Formula

C12H21BrMgO

Molecular Weight

285.50 g/mol

IUPAC Name

magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide

InChI

InChI=1S/C12H21O.BrH.Mg/c1-6-8-9-10-11(7-2)13-12(3,4)5;;/h11H,6,8-10H2,1,3-5H3;1H;/q-1;;+2/p-1

InChI Key

HCSJWVGAAFTIRL-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(C#[C-])OC(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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